N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is a synthetic organic compound featuring a 7-methylimidazo[1,2-a]pyridine core linked via an ethyl chain to a 4-nitrobenzenesulfonamide group. The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-7-9-19-11-13(18-16(19)10-12)6-8-17-25(23,24)15-4-2-14(3-5-15)20(21)22/h2-5,7,9-11,17H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBZPBLAPCXUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. Techniques like microwave-assisted synthesis and solvent-free reactions have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
Anticancer Activity
Compound X has shown promise in the inhibition of specific kinases associated with cancer progression, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). Research indicates that compounds targeting c-KIT mutations can effectively reduce tumor growth and improve patient outcomes.
| Study | Findings |
|---|---|
| Compound X demonstrated potent inhibitory effects on c-KIT kinase in vitro. | |
| In vivo studies revealed a significant reduction in tumor size in GIST models treated with compound X. |
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of compound X against various bacterial strains. Its sulfonamide component is known for its ability to disrupt bacterial folate synthesis, making it a candidate for further development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Drug Development
Compound X serves as a lead compound for the development of new pharmaceuticals targeting multiple pathways involved in cancer and infectious diseases. Its structural analogs are being synthesized to enhance efficacy and reduce toxicity.
Case Studies
- Case Study on GIST Treatment :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s structural analogs are identified from patent literature () and a Protein Data Bank (PDB) entry (). Key comparisons include:
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Substituent Diversity: The target compound features a 4-nitrobenzenesulfonamide group, distinguishing it from analogs with simpler sulfonamides (e.g., 4ZS’s methanesulfonamide) . Halogenated analogs (e.g., 6-chloro substituent in ) may enhance lipophilicity and membrane permeability .
Imidazo[1,2-a]pyridine Modifications: The 7-methyl group in the target compound is conserved in some analogs (e.g., 4ZS), suggesting steric stabilization of the heterocycle . 4ZS introduces a dimethylaminomethyl group at position 7, which could modulate basicity and target interaction .
Pharmacophore Implications :
Computational and Crystallographic Tools
Structural insights for analogs are derived from crystallographic software (e.g., SHELX for small-molecule refinement and WinGX for data processing), highlighting the importance of these tools in elucidating substituent effects .
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety and a nitrobenzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 344.38 g/mol. The structural components contribute to its biological activity by facilitating interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the sulfonamide group. Specific synthetic pathways may vary but generally include:
- Formation of Imidazo[1,2-a]pyridine : Utilizing appropriate starting materials such as 2-aminopyridines and aldehydes.
- Sulfonamide Coupling : Reacting the imidazo compound with a sulfonyl chloride to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Mycobacterial Inhibition : Various studies have demonstrated that nitrobenzenesulfonamide derivatives can inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.78 to 25 μg/mL. For instance, derivatives containing the 2,4-dinitrobenzenesulfonamide group showed excellent antituberculosis activity comparable to standard drugs like rifampicin and isoniazid .
| Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| 7a | 1.56 | >30 |
| 7r | 1.56 | >30 |
| Ethambutol | 1.5 | - |
| Isoniazid | 0.05 | - |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation. The presence of the nitro group is hypothesized to play a crucial role in these mechanisms by undergoing reduction reactions that lead to cellular damage in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
Case Studies
Study on Antimicrobial Efficacy : A recent study synthesized various benzhydryl piperazine-coupled nitrobenzenesulfonamides and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound exhibited promising antituberculosis activity with low cytotoxicity .
Neuroleptic Activity : Another investigation into related compounds has shown potential neuroleptic effects, indicating that modifications in the structure could lead to significant therapeutic applications in treating psychosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
